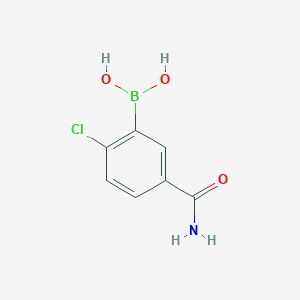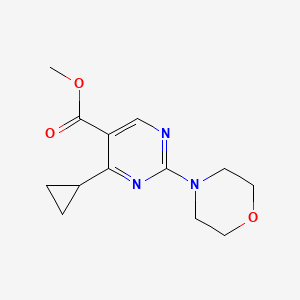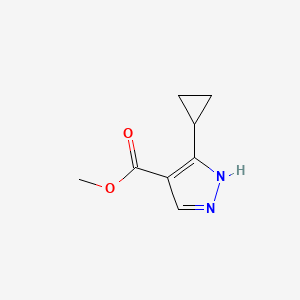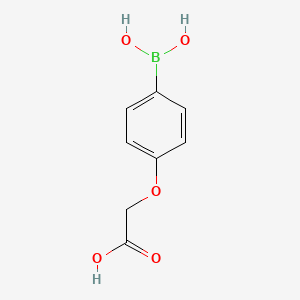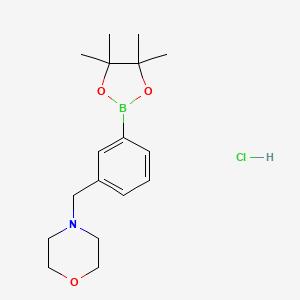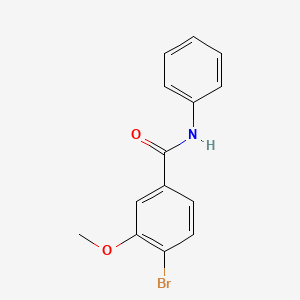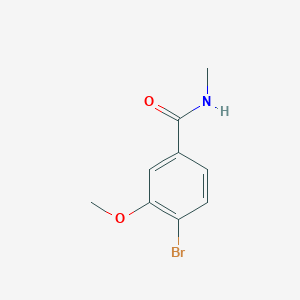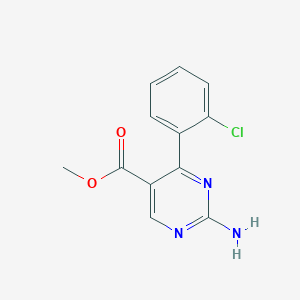
5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane
Descripción general
Descripción
Cycloalkanes, like the one in your query, are cyclic hydrocarbons. They only contain carbon-hydrogen bonds and carbon-carbon single bonds . The general formula for a cycloalkane composed of n carbons is CnH2n .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Aldol Reaction, where a larger molecule is formed from smaller components, with the elimination of a very small by-product such as water .Molecular Structure Analysis
Cycloalkanes are often drawn as skeletal structures in which each intersection between two lines is assumed to have a carbon atom with its corresponding number of hydrogens . The structure of the compound would depend on the specific arrangement and bonding of its atoms.Chemical Reactions Analysis
The Aldol Reaction is a common reaction involving compounds similar to the one in your query. This reaction involves a dimerization of an aldehyde (or ketone) to a beta-hydroxy aldehyde (or ketone) by alpha C–H addition of one reactant molecule to the carbonyl group of a second reactant molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure and composition. Cycloalkanes, for example, are known to be saturated with hydrogen .Aplicaciones Científicas De Investigación
Structural Properties and Stability
The structural properties of related 1,3,2-dioxaborinane compounds have been a subject of study. For example, 2,2-Difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane demonstrated hydrolytic stability and a nearly planar 1,3,2-dioxaborinane ring, as revealed by X-ray crystal structure analysis (Emsley et al., 1989).
Chemical Reactions and Transformations
The reactivity of 1,3,2-dioxaborinane compounds in various chemical reactions has been investigated. For instance, 2-isobutyl-5-methyl-4-phenyl-1,3,2-dioxaborinane reacted with acetonitrile to yield 2,5-dimethyl-4-phenyl-5,6-dihydro1, 3-oxazine (Kuznetsov et al., 1996).
Conformational Analysis
Studies have been conducted on the conformational properties of various 1,3,2-dioxaborinane molecules. For example, alkyl-1,3,2-dioxaborinanes were synthesized, and their conformational homogeneity was explored using PMR spectroscopy (Kuznetsov et al., 1978).
Mass Spectral Analysis
Mass spectral studies have been performed on compounds like 4,6-dimethyl-2-phenoxy-1,3,2-dioxaborinan, providing insights into the electron impact-induced rearrangement and formation of hydrocarbon ions (Brindley & Davis, 1971).
Synthesis and Molecular Structure
Research has also been focused on synthesizing and determining the molecular structures of related compounds. For instance, cis- and trans-2-(isocyanomethyl)-5,5-dimethyl-2-oxo-4-phenyl-1,3,2-dioxaphosphorinane were prepared and analyzed using single-crystal X-ray analysis (Weener et al., 1998).
Applications in Polymer Synthesis
Compounds like 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane have been used in cross-coupling reactions, such as the Suzuki reaction, for the synthesis of biaryls, indicating potential applications in polymer synthesis (Chaumeil et al., 2000).
Safety And Hazards
Propiedades
IUPAC Name |
5,5-dimethyl-2-(1-phenylethenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO2/c1-11(12-7-5-4-6-8-12)14-15-9-13(2,3)10-16-14/h4-8H,1,9-10H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJLVOQORSGCLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C(=C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674768 | |
| Record name | 5,5-Dimethyl-2-(1-phenylethenyl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane | |
CAS RN |
938080-25-2 | |
| Record name | 5,5-Dimethyl-2-(1-phenylethenyl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate](/img/structure/B1420398.png)

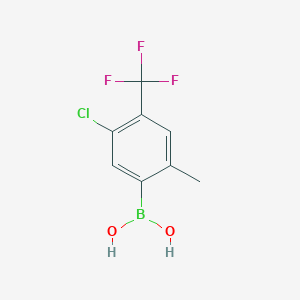

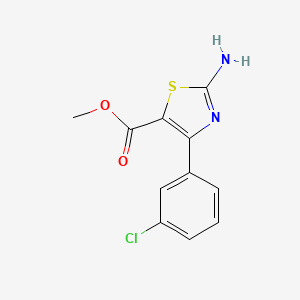
![3,6-Dibromoimidazo[1,2-a]pyridine](/img/structure/B1420409.png)
